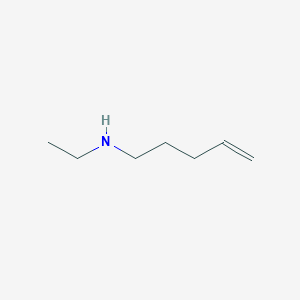

Ethyl(pent-4-en-1-yl)amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H15N |

|---|---|

Molecular Weight |

113.20 g/mol |

IUPAC Name |

N-ethylpent-4-en-1-amine |

InChI |

InChI=1S/C7H15N/c1-3-5-6-7-8-4-2/h3,8H,1,4-7H2,2H3 |

InChI Key |

SEMCWGJPMHQEPM-UHFFFAOYSA-N |

Canonical SMILES |

CCNCCCC=C |

Origin of Product |

United States |

Elucidation of Reactivity and Reaction Mechanisms for Ethyl Pent 4 En 1 Yl Amine Analogs

Hydrofunctionalization Reactions of the Alkenyl Moiety

Hydrofunctionalization, the addition of an H-X moiety across the carbon-carbon double bond, is a primary mode of reactivity for the pentenyl side chain in these analogs. This can be achieved through several catalytic pathways, including hydroamination and hydroboration, which provide routes to functionalized pyrrolidine (B122466) and piperidine (B6355638) derivatives.

Catalytic hydroamination involves the direct addition of the N-H bond of the amine across the C=C bond of the alkene. This atom-economical process can be mediated by a range of metal catalysts, each operating through distinct mechanisms to facilitate the formation of a new carbon-nitrogen bond and a carbon-hydrogen bond.

First-row late transition metals, particularly iron and cobalt, have emerged as effective catalysts for the intramolecular hydroamination of aminoalkenes. For analogs of Ethyl(pent-4-en-1-yl)amine, β-diketiminatoiron(II) and -cobalt(II) complexes catalyze an exo-cyclohydroamination, leading to the formation of substituted pyrrolidines.

A comprehensive mechanistic study of the iron(II)-catalyzed cyclization of primary aminoalkenes revealed a σ-insertive pathway. The proposed catalytic cycle involves several key steps:

Amido Complex Formation: The catalyst reacts with the aminoalkene substrate to form an iron(II)-amido intermediate.

Migratory Insertion: The tethered alkene undergoes a rapid and reversible syn-migratory 1,2-insertion into the Fe-N σ-bond. This forms a transient iron(II)-alkyl intermediate.

Aminolysis (Protonolysis): The turnover-limiting step is the cleavage of the newly formed Fe-C σ-bond by another molecule of the aminoalkene substrate. This step regenerates the catalytically active iron(II)-amido complex and releases the cyclized product.

Kinetic analyses of the cyclization of 2,2-diphenylpent-4-en-1-amine, an analog substrate, provided strong evidence for this mechanism. The reaction showed a first-order dependence on both the catalyst and substrate concentrations. Furthermore, a primary kinetic isotope effect (KIE) and Eyring analysis yielded activation parameters consistent with the proposed pathway.

| Kinetic Parameter | Value for Iron(II)-Catalyzed Cyclization |

| Reaction Order (Catalyst) | First-Order |

| Reaction Order (Substrate) | First-Order |

| Kinetic Isotope Effect (kH/kD) | 2.7 (at 90 °C) |

| Enthalpy of Activation (ΔH‡) | 22.2 kcal mol⁻¹ |

| Entropy of Activation (ΔS‡) | -13.4 cal mol⁻¹ K⁻¹ |

This interactive table summarizes key kinetic data supporting the proposed σ-insertive mechanism for the iron(II)-catalyzed exo-cyclohydroamination of primary aminoalkenes.

While cobalt(II) complexes also facilitate this transformation, distinct mechanisms may be at play depending on the specific ligand environment and reaction conditions.

Copper hydride (CuH) catalysis offers a conceptually different and powerful strategy for the hydroamination of alkenes. This method is typically intermolecular but provides crucial insights into the fundamental steps of C-N bond formation relevant to this compound analogs. The catalytic cycle is predicated on the use of a hydrosilane as a hydride source and an electrophilic amine equivalent, such as an O-acylhydroxylamine.

The widely accepted mechanism proceeds as follows:

A copper(I) precursor reacts with a hydrosilane to generate a catalytically active, phosphine-ligated copper-hydride intermediate (L-CuH).

The L-CuH species undergoes migratory insertion with the alkene (e.g., styrene) to form a copper-alkyl intermediate. The regioselectivity of this step is crucial, with terminal alkenes typically yielding the anti-Markovnikov product.

The copper-alkyl intermediate is intercepted by the electrophilic amine source. This step forms the new C-N bond and a copper(I) alkoxide or similar species.

The catalyst is regenerated through reaction with the hydrosilane, releasing the functionalized amine product.

This umpolung strategy, where the amine acts as an electrophile and the alkene as a nucleophile after CuH insertion, has proven highly effective for the synthesis of a broad range of chiral aliphatic amines with excellent efficiency and enantioselectivity when chiral phosphine (B1218219) ligands are employed.

Brønsted and Lewis acids can catalyze the intramolecular hydroamination of aminoalkenes, proceeding through a pathway fundamentally different from metal-mediated processes. The reaction is initiated by the activation of the alkene by the acid catalyst.

The generally accepted mechanism involves:

Protonation of the Alkene: The acid protonates the terminal carbon of the double bond, following Markovnikov's rule, to generate a more stable secondary carbocation.

Nucleophilic Attack: The tethered amine acts as an intramolecular nucleophile, attacking the carbocationic center.

Deprotonation: The resulting ammonium (B1175870) species is deprotonated, yielding the final cyclized product (a pyrrolidine or piperidine derivative) and regenerating the acid catalyst.

This method has proven particularly useful for the synthesis of highly hindered or bridged nitrogen-containing compounds that can be difficult to access through other means. The reaction's success is contingent on the formation of a stable carbocation intermediate and the favorability of the exo- or endo-trig cyclization pathway.

Hydroboration is a powerful method for the anti-Markovnikov functionalization of alkenes. In this compound analogs, the amine can be complexed with borane (B79455) to form a stable amine borane. This complex can then undergo an intramolecular, amine-directed hydroboration upon activation.

Research has shown that iodine can effectively activate such unsaturated amine boranes to induce intramolecular hydroboration. For homoallylic amines like this compound, this process exhibits excellent regiochemical control. nih.govacs.org The mechanism is believed to proceed via a classical four-center transition state, equivalent to a concerted syn-addition of the B-H bond across the C=C double bond. nih.govmasterorganicchemistry.com Deuterium (B1214612) labeling studies have confirmed the intramolecular nature of this reaction for homoallylic systems. nih.govacs.org

| Substrate Type | Activating Agent | Predominant Mechanism | Regioselectivity |

| Homoallylic Amine Borane | Iodine | Intramolecular | High |

| Allylic Amine Borane | Iodine | Intermolecular | Lower |

| Homoallylic Amine Borane | THF•BH₃ (excess) | Intermolecular | Lower |

This interactive table compares the mechanistic pathways and regioselectivity of amine-directed hydroboration under different conditions.

The activation of amine boranes for hydroboration can be understood by considering dissociative and associative pathways. differencebetween.comdifference.wiki

A dissociative mechanism is the classical pathway for hydroboration. It requires the borane (BH₃) to dissociate from the complexing amine. acs.org This generates a transient, highly reactive, trivalent borane species. This free borane is then available to coordinate with the alkene and proceed through the four-center transition state. This pathway is characterized by an initial rate-determining step involving the release of a ligand (the amine). differencebetween.comlibretexts.org

An associative mechanism , by contrast, involves the binding of the incoming nucleophile (the alkene) before the leaving group (the amine) has fully departed. difference.wikiwikipedia.org In the context of the iodine-induced intramolecular hydroboration of an unsaturated amine borane, the reaction can be conceptualized as having associative character. acs.org After activation with iodine, the tethered alkene can act as an internal nucleophile, attacking the boron center in an Sₙ2-like fashion. This leads to a fused, bicyclic four-center transition state without complete prior dissociation of the amine. This associative-like pathway helps explain the high efficiency and regioselectivity of the intramolecular reaction. acs.org

| Mechanism | Key Feature | Intermediate | Relevance to Amine Borane Activation |

| Dissociative | Ligand departs before new ligand binds. | Lower coordination number. | Classical hydroboration; requires amine to dissociate from BH₃. |

| Associative | New ligand binds before old ligand departs. | Higher coordination number. | Iodine-activated intramolecular hydroboration; internal alkene attacks boron in an Sₙ2-like process. |

This interactive table outlines the key differences between dissociative and associative mechanisms in the context of amine borane activation for hydroboration.

Carboamination and Dicarbofunctionalization of Unsaturated Amine Substrates

Palladium-Catalyzed γ,γ′-Diarylation via Interrupted Chain Walking

The dicarbofunctionalization of alkenes is a powerful strategy for rapidly constructing complex organic molecules. nih.gov A notable example is the palladium-catalyzed γ,γ′-diarylation of free alkenyl amines, which proceeds through an interrupted chain walking mechanism to synthesize Z-selective alkenyl amines. nih.gov This cascade reaction utilizes an unprotected amine-directed Mizoroki-Heck pathway. nih.gov The process involves a β-hydride elimination to facilitate a selective chain walk, creating a new terminal olefin. This intermediate then undergoes diarylation to generate cis-selective alkenyl amines. nih.gov

This methodology is applicable to a range of secondary and tertiary alkenylamines, including linear, branched, and cyclic structures, and is compatible with various arene coupling partners. nih.gov The ability to functionalize highly substituted allylamines to yield highly Z-selective trisubstituted olefin products is a significant advantage of this method. nih.gov

During the palladium-catalyzed functionalization of allylamines, controlling the reaction pathway is crucial. While the desired outcome is often the Heck-type reaction, competing C–H activation pathways can occur, particularly with internal alkenes, leading to mixtures of stereochemical products. researchgate.net In the context of the γ,γ′-diarylation of free alkenyl amines, mechanistic studies have indicated the presence of a likely unproductive side C–H activation pathway. nih.gov

Experiments conducted in the absence of an aryl boronic acid with the addition of D₂O showed no significant deuterium incorporation at the γ-position of the starting amine, suggesting that under these conditions, the C-H activation process may be irreversible. researchgate.net The challenge in achieving selective C–H activation in unprotected allylamines is often compounded by the in situ formation of palladium nanoparticles, which can favor the formation of trans-substituted products over the desired cis-isomers. researchgate.net The development of ligand-assisted palladium-catalyzed reactions has shown promise in controlling such side pathways by rendering the C–H activation step reversible and promoting the desired transformation. nih.gov

The palladium-catalyzed γ,γ′-diarylation of free alkenyl amines provides a method for the synthesis of Z-selective alkenyl amines. nih.gov The reaction cascade, which involves an unprotected amine-directed Mizoroki-Heck pathway followed by chain walking, ultimately generates cis-selective alkenyl amines, particularly around sterically crowded allyl moieties. nih.gov The formation of the Z-isomer is consistent with previous literature on similar transformations. researchgate.net

The ability to control the stereochemistry in the functionalization of allylamines is a significant challenge. researchgate.net However, this diarylation protocol demonstrates high Z-selectivity for trisubstituted olefin products derived from highly substituted allylamines. nih.gov This stereochemical control is a key feature of the interrupted chain-walking mechanism.

Table 2: Palladium-Catalyzed Diarylation of Free Alkenyl Amines

| Substrate Type | Catalyst System | Key Mechanistic Feature | Product Stereoselectivity | Reference |

|---|---|---|---|---|

| Free Alkenyl Amines | Palladium | Interrupted Chain Walking | High Z-selectivity | nih.gov |

| Highly Substituted Allylamines | Palladium | Amine-directed Mizoroki-Heck | High Z-selectivity for trisubstituted olefins | nih.gov |

Nickel-Catalyzed Hydroalkylation and Dicarbofunctionalization

Nickel-catalyzed hydroalkylation of unactivated alkenes has emerged as a valuable method for C-C bond formation. researchgate.net The use of directing groups is crucial for controlling the regioselectivity of these reactions. Aminoquinoline and picolinamide (B142947) have been identified as effective directing groups for the nickel-catalyzed hydroalkylation of unactivated alkenes, leading to the formation of branched alkyl amines. researchgate.net These bidentate directing groups assist in the regioselective installation of a wide range of alkyl groups with various functional groups. researchgate.net

The nickel-hydride catalyzed proximal-selective hydroalkylation of unactivated alkenes can produce β-, γ-, or δ-branched alkyl amines with excellent regiocontrol. researchgate.net The choice of directing group and reaction conditions can influence the outcome. For instance, under certain modified conditions with NiCl₂(PPh₃)₂ as the catalyst, a migratory hydroalkylation can occur, yielding β-branched products instead of γ-branched products. researchgate.net The aminoquinoline directing group has been widely used in various transition-metal-catalyzed C-H functionalization reactions due to the stability of the N^N chelate complex formed with the metal center. wordpress.comnih.gov

Table 3: Nickel-Catalyzed Directed Hydroalkylation of Unsaturated Amines

| Directing Group | Catalyst System | Substrate | Product | Regioselectivity | Reference |

|---|---|---|---|---|---|

| Aminoquinoline | Nickel Hydride | Unactivated Alkenes | β-, γ-, or δ-branched alkyl amines | Excellent | researchgate.net |

| Picolinamide | Nickel Hydride | Unactivated Alkenes | β- or γ-branched alkyl carboxylic acids/amines | Excellent | researchgate.net |

| Aminoquinoline | NiCl₂(PPh₃)₂ | Unactivated Alkenes | β-branched products (migratory) | High | researchgate.net |

Ligand-Enabled Dicarbofunctionalisation with Aryl/Alkenyl Boronic Acids

The dicarbofunctionalization of unactivated alkenes, such as analogs of this compound, represents a significant challenge in synthetic chemistry, often necessitating the use of strongly coordinating exogenous directing groups. However, recent advancements have demonstrated a ligand-enabled nickel(II)-catalyzed approach that utilizes native functional groups, including amines and amides, to direct the reaction. nih.gov This method facilitates the 1,2-dicarbofunctionalization of alkenyl amines with aryl or alkenyl boronic acids and alkyl halides as coupling partners. nih.govchemrxiv.org

A key innovation in this process is the application of a bulky β-diketone ligand, such as 3-amyl-β-diketone (Amacac). chemrxiv.orgresearchgate.net This ligand is crucial for enhancing reactivity and preventing various competitive side reactions. chemrxiv.orgresearchgate.net The reaction demonstrates broad applicability, efficiently producing vicinal 1,2-disubstituted alkanes from a range of substrates including primary, secondary, and tertiary amides, as well as sulfonamides and amines, under redox-neutral conditions. nih.gov This protocol is distinguished by its high efficiency, excellent regioselectivity, broad substrate scope, and notable tolerance for various functional groups. chemrxiv.org

The general scheme for this transformation involves the nickel-catalyzed coupling of an alkenyl amine, an aryl/alkenyl boronic acid, and an alkyl halide, leading to the formation of two new carbon-carbon bonds across the alkene.

| Substrate Type | Directing Group | Coupling Partners | Catalyst System | Outcome |

| Alkenyl Amine | Native Amide | Aryl/Alkenyl Boronic Acid, Alkyl Halide | Ni(II) / Bulky β-diketone ligand | Vicinal 1,2-disubstituted alkane |

| Alkenyl Sulfonamide | Native Sulfonamide | Aryl/Alkenyl Boronic Acid, Alkyl Halide | Ni(II) / Bulky β-diketone ligand | Vicinal 1,2-disubstituted alkane |

| Alkenyl Amine | Native Amine | Aryl/Alkenyl Boronic Acid, Alkyl Halide | Ni(II) / Bulky β-diketone ligand | Vicinal 1,2-disubstituted alkane |

Mechanistic Insights into Alkene Insertion and Alkyl-Ni(II) Stabilization

The mechanism of the nickel-catalyzed dicarbofunctionalization reaction is distinct from typical palladium-catalyzed processes, primarily due to the unique properties of nickel complexes. nih.govresearchgate.net Nickel-alkyl compounds are known to undergo β-hydride elimination more slowly than their palladium counterparts, which allows for subsequent functionalization steps to occur. nih.gov

The catalytic cycle is proposed to begin with the formation of an aryl-Ni(II) species through transmetalation with the boronic acid. The native amine or amide group of the substrate, such as an this compound analog, coordinates to the nickel center. This is followed by the migratory insertion of the alkene into the aryl-Ni(II) bond, forming a crucial alkyl-Ni(II) intermediate. nih.govnih.gov

The stability and fate of this alkyl-Ni(II) species are critical for the reaction's success. The bulky β-diketone ligand plays a pivotal role at this stage. nih.gov Experimental and computational studies suggest that the ligand stabilizes the alkyl-Ni(II) intermediate, which is essential for two reasons:

It prevents premature decomposition pathways, such as homolytic cleavage of the alkyl-Ni(II) bond. nih.gov

It allows the intermediate to persist long enough to react with the alkyl halide in the subsequent step, likely via oxidative addition and reductive elimination, to furnish the final dicarbofunctionalized product. rsc.orgnih.gov

In some nickel-catalyzed systems, particularly those involving C(sp3) electrophiles, the mechanism can involve radical pathways. nih.govnih.gov An alkyl radical, generated from the alkyl halide, can add to the alkene, and the resulting radical is then trapped by a Ni(0) or Ni(I) species to form the key alkyl-Ni(II) or alkyl-Ni(I) intermediate before reductive elimination. nih.govrsc.org The specific pathway can depend on the nature of the electrophiles and the nickel catalyst's oxidation state. nih.govnih.gov

Regioselective Intermolecular Carboamination via Nucleopalladation

The intermolecular carboamination of unactivated alkenes, such as allylamines, provides a powerful method for the synthesis of complex nitrogen-containing molecules like vicinal diamines. dntb.gov.uachemrxiv.org A recently developed palladium(II)-catalyzed, three-component reaction enables the regioselective installation of both a nitrogen nucleophile and a carbon electrophile across a carbon-carbon double bond. chemrxiv.org

This transformation is guided by a nucleopalladation strategy, where a removable bidentate auxiliary group attached to the allylamine (B125299) substrate directs the regioselectivity of the initial aminopalladation step. chemrxiv.orgnih.gov Specifically, the use of a picolinamide (PA) auxiliary on the allylamine directs the reaction to proceed with exclusive Markovnikov selectivity. chemrxiv.orgrsc.org The process involves the coupling of the modified allylamine, a nitrogen nucleophile (such as a sulfoximine (B86345) or aniline), and a carbon electrophile (like an aryl or styryl iodide). chemrxiv.orgrsc.org The result is the efficient, streamlined synthesis of functionally diverse vicinal diamines in high yields. chemrxiv.org

Role of Bidentate Auxiliaries in Stabilizing Palladacycles

The success of the regioselective intermolecular carboamination is critically dependent on the strategic use of a bidentate directing group, such as picolinamide (PA). chemrxiv.orgchemrxiv.org After the initial directed aminopalladation of the alkene, a five-membered palladacycle intermediate is formed. chemrxiv.org The bidentate nature of the PA auxiliary is crucial for stabilizing this organopalladium(II) intermediate. chemrxiv.orgnih.gov

This stabilization has several important consequences:

It prevents unwanted side reactions, such as the decomposition of the palladacycle. nih.gov

It holds the palladium center in a favorable conformation for the next step in the catalytic cycle. nih.gov

It facilitates the subsequent oxidative addition of the carbon electrophile to the palladium(II) center, a key step in forming the Pd(IV) intermediate that ultimately leads to the carboaminated product. chemrxiv.orgnih.gov

The chelation provided by ligands or auxiliaries is a well-established strategy in transition metal catalysis to control reactivity and selectivity by stabilizing key intermediates. nih.govunistra.fr In this case, the formation of the robust 5,5-palladacycle is the central element that enables the productive three-component coupling. chemrxiv.orgrsc.org

Suppression of Competitive β-Hydride Elimination

A major challenge in palladium-catalyzed reactions involving alkylpalladium(II) intermediates is the propensity for β-hydride elimination. nih.gov This process, where a hydrogen atom from the carbon beta to the palladium center is eliminated, leads to the formation of an alkene and a palladium-hydride species, short-circuiting the desired cross-coupling pathway. nih.govguidechem.com

In the context of the intermolecular carboamination of allylamines, the suppression of β-hydride elimination is essential for achieving high yields of the desired product. The stabilization of the 5,5-palladacycle intermediate by the bidentate picolinamide auxiliary is the key factor that overcomes this challenge. chemrxiv.orgrsc.org By forming a stable, cyclic structure, the alkylpalladium intermediate is conformationally restricted. This geometric constraint prevents the palladium center and the β-hydrogen from adopting the syn-coplanar arrangement necessary for β-hydride elimination to occur. guidechem.com

Furthermore, in other systems, the coordinative stabilization of an alkylpalladium intermediate by a nearby atom, such as an N-sulfonyl oxygen, has been shown to effectively prevent β-elimination. organic-chemistry.orgacs.orgacs.org The principle is similar: the chelation effect makes the desired reaction pathway (oxidative addition and reductive elimination) kinetically more favorable than the undesired β-hydride elimination pathway. chemrxiv.org

Intramolecular Cyclization and Ring-Forming Reactions

Intramolecular Aminocarbonylation Catalyzed by Palladium(II)-SPRIX

Intramolecular aminocarbonylation is a powerful reaction for constructing nitrogen-containing heterocyclic compounds from unsaturated amines like this compound. This process involves the cyclization of an alkenyl amine in the presence of carbon monoxide, catalyzed by a palladium(II) complex. The reaction typically proceeds via a Wacker-type mechanism, where the palladium(II) catalyst activates the alkene for nucleophilic attack by the tethered amine. nih.gov

The use of chiral ligands, such as SPRIX (spiro-bis(isoxazoline)), can impart asymmetry to the reaction, enabling the synthesis of enantiomerically enriched cyclic products. In a typical catalytic cycle, the reaction is initiated by the coordination of the alkene to the Pd(II)-SPRIX complex. This is followed by an intramolecular attack of the nitrogen nucleophile onto the activated alkene (aminopalladation), forming a new alkylpalladium(II) intermediate. Subsequently, this intermediate undergoes migratory insertion of carbon monoxide (CO) to form a palladium-acyl species. The final step is typically the reductive elimination or alcoholysis of this acyl intermediate, which releases the cyclized product and regenerates the active palladium catalyst. nih.gov

General Reactivity of Amine and Alkene Functionalities

The secondary amine group in this compound confers significant nucleophilic character upon the molecule. The lone pair of electrons on the nitrogen atom can readily attack electrophilic centers, participating in a variety of nucleophilic addition and substitution reactions.

Nucleophilic Addition to Carbonyls : The amine can react with aldehydes and ketones. The initial nucleophilic attack on the carbonyl carbon forms a tetrahedral intermediate. With a secondary amine, this intermediate typically eliminates water to form an enamine, which is a versatile synthetic intermediate itself. youtube.comutripoli.edu.ly

Conjugate (Michael) Addition : The amine can act as a nucleophile in 1,4-conjugate additions to α,β-unsaturated carbonyl compounds or other Michael acceptors. This reaction results in the formation of a new carbon-nitrogen bond at the β-position of the acceptor. bham.ac.uk

Nucleophilic Substitution : The amine can displace leaving groups in Sₙ2 reactions with alkyl halides or similar substrates. This results in the formation of a tertiary amine or, upon further alkylation, a quaternary ammonium salt. Kinetic studies on related systems, such as the reaction of aliphatic amines with ethyl thiopicrate, show that amines readily attack electron-deficient centers to displace leaving groups. rsc.org

The reactivity in these processes is influenced by steric hindrance around the nitrogen atom and the electronic properties of the substrates involved.

The amine functionality can undergo various oxidation and reduction reactions.

Oxidation : Secondary amines can be oxidized to form various products. A common transformation is the oxidation to an imine, which can then be hydrolyzed or participate in further reactions. youtube.com Enamines, formed from the reaction of secondary amines with carbonyl compounds, possess interesting redox characteristics due to their electron-rich nature and can be readily oxidized. utripoli.edu.ly

Formation of Nitrogen Radicals : As mentioned in section 3.3.4, the amine can be oxidized to generate nitrogen-centered radicals (aminyl radicals). This is often achieved using single-electron oxidants and is a key step in many radical-based cyclization and C-H amination reactions. nih.govnih.gov

Reductive Amination : While the molecule already contains an amine, it can be synthesized via reductive amination. More relevant to its reactivity, the iminium ions that can be formed from this amine (e.g., through oxidation or in acidic cyclizations) are readily reduced back to the amine using reducing agents like sodium cyanoborohydride. nih.govyoutube.com This reversible redox process is crucial in many synthetic pathways involving amines.

The alkene functionality also has its own redox chemistry (e.g., epoxidation, dihydroxylation, cleavage, or hydrogenation), but in the context of intramolecular reactions with the amine, the redox chemistry of the nitrogen center often plays the more defining role.

Applications of Ethyl Pent 4 En 1 Yl Amine in Advanced Organic Synthesis and Materials Science

Theoretical Role as a Key Building Block in Complex Molecule Synthesis

The structure of Ethyl(pent-4-en-1-yl)amine, which features both a nucleophilic secondary amine and a reactive terminal alkene, theoretically makes it a versatile building block for synthesizing complex molecules. Intramolecular reactions, in particular, could lead to the formation of various cyclic structures.

Intermediates in the Synthesis of Biologically Relevant Scaffolds

Nitrogen-containing heterocycles are core components of many biologically active compounds and pharmaceuticals. The pyrrolidine (B122466) ring, for instance, is a structural motif found in numerous natural alkaloids and synthetic drugs. Due to its bifunctional nature (amine and alkene), this compound could theoretically serve as a precursor to novel scaffolds for drug discovery. Despite this potential, there is no published research that documents its use in the synthesis of specific biologically relevant or active molecules.

Hypothetical Potential as Monomers in Polymer Science

The terminal alkene group in this compound suggests its potential use as a monomer in addition polymerization reactions. The resulting polymer would feature a polyethylene (B3416737) backbone with pendant ethylaminoethyl groups, which could introduce functionality and alter polymer properties.

Radical Polymerization of Alkenyl Amine Monomers

Radical polymerization is a common method for creating polymers from vinyl monomers. uliege.be However, the radical polymerization of alkenyl amines can be challenging. The amine functionality can interfere with the radical process through chain transfer or other side reactions, often resulting in low molecular weight polymers. While general studies on the polymerization of alkenyl monomers exist, researchgate.netresearchgate.net specific data on the radical polymerization behavior of this compound, such as reactivity ratios or the properties of the resulting polymer, are not available.

Controlled Polymerization Techniques for Functional Polymers

Modern controlled polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer better control over polymer architecture and molecular weight. These methods are often more tolerant of functional groups than traditional free-radical polymerization. In theory, these techniques could be applied to this compound to create well-defined functional polymers. The amine groups along the polymer chain could be used for post-polymerization modification or to impart specific properties like pH-responsiveness or adhesiveness. Nevertheless, the scientific literature lacks any reports of the controlled polymerization of this specific monomer.

Postulated Role in Ligand Design and Development in Catalysis

Amines are frequently incorporated into ligands for transition metal catalysts due to the strong coordinating ability of the nitrogen lone pair. This compound possesses both a nitrogen donor atom and an alkene group, which could potentially coordinate to a metal center in a bidentate fashion. This chelation effect can enhance the stability and influence the reactivity of a catalyst.

Such a ligand could be relevant in catalytic processes like hydrogenation, hydroformylation, or cross-coupling reactions. The specific steric and electronic properties endowed by the ethyl and pentenyl groups would tune the performance of the metal complex. Despite these possibilities, no research has been found that describes the synthesis, coordination chemistry, or catalytic application of ligands derived from this compound.

Derivatization of this compound for Chiral Ligands

The synthesis of effective chiral ligands is fundamental to modern asymmetric catalysis. Chiral amines, in particular, are crucial components in a wide variety of successful ligands. nih.govekb.eg The structure of this compound is well-suited for derivatization into novel chiral ligands through chemical modification of its two key functional groups.

The secondary amine can be readily transformed into amides, sulfonamides, or tertiary amines. For instance, acylation with a chiral carboxylic acid derivative would introduce a stereogenic center and create a chiral amide. The terminal alkene offers a versatile handle for a range of transformations. Reactions such as hydroboration-oxidation, epoxidation, dihydroxylation, or Heck coupling can introduce new functional groups and stereocenters.

By combining modifications at both the amine and alkene sites, a diverse library of potential chiral ligands can be envisioned. For example, a Sharpless asymmetric dihydroxylation of the alkene would install a chiral diol, which could then be used to form a chiral auxiliary or coordinate to a metal center. Alternatively, the amine could first be protected, followed by functionalization of the alkene, and subsequent deprotection and further modification at the nitrogen atom.

Illustrative Derivatization Pathways for Chiral Ligand Synthesis:

| Starting Material | Reaction Sequence | Potential Ligand Class |

| This compound | 1. Acylation with (R)-2-phenylpropanoic acid2. Hydroformylation of alkene | Chiral Phosphine-Amide |

| This compound | 1. Boc protection of amine2. Asymmetric dihydroxylation of alkene3. Deprotection and reductive amination | Chiral Amino-Diol |

| This compound | 1. Heck coupling with an aryl halide2. N-alkylation with a chiral epoxide | Chiral Amino-Alcohol |

This table presents hypothetical derivatization pathways to illustrate the potential of this compound as a scaffold for chiral ligand development.

Application in Asymmetric Catalysis for Enantioselective Transformations

Chiral ligands are instrumental in asymmetric catalysis, where a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product. acs.org Ligands derived from this compound could be applied in a variety of metal-catalyzed enantioselective transformations. The development of new chiral ligands is a key driver for discovering novel and more efficient catalytic processes. nih.govacs.org

For instance, a chiral phosphine-amide ligand derived from this amine could be used in palladium-catalyzed asymmetric allylic alkylation, a powerful carbon-carbon bond-forming reaction. nih.gov The nitrogen and phosphorus atoms would coordinate to the palladium center, creating a chiral environment that dictates the stereochemical outcome of the reaction. Similarly, chiral amino-alcohol or amino-diol ligands are known to be effective in titanium-catalyzed asymmetric epoxidations or zinc-catalyzed additions to aldehydes.

The modular nature of synthesizing ligands from this compound would allow for systematic tuning of steric and electronic properties. By altering the substituents on the nitrogen atom and the functionalities derived from the alkene, the ligand's structure can be optimized to achieve high enantioselectivity and reactivity for a specific transformation. The development of methods to functionalize the α-methylene C–H bonds of amines enantioselectively is of great importance, especially in drug discovery. nih.gov

Hypothetical Application in Asymmetric Hydrogenation:

A hypothetical chiral iridium complex bearing a ligand derived from this compound could be evaluated in the asymmetric hydrogenation of a prochiral ketone. The following table illustrates the type of data that would be collected in such a study.

| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | 1.0 | Methanol | 25 | >99 | 85 (R) |

| 2 | 0.5 | Methanol | 25 | >99 | 84 (R) |

| 3 | 1.0 | Dichloromethane | 25 | 95 | 72 (R) |

| 4 | 1.0 | Methanol | 0 | >99 | 91 (R) |

This table presents illustrative data for a hypothetical asymmetric hydrogenation reaction to demonstrate the potential application of a chiral ligand derived from this compound. The data is not based on actual experimental results.

The continued exploration of versatile building blocks like this compound is crucial for the advancement of asymmetric synthesis, enabling the efficient and selective production of chiral molecules for the pharmaceutical, agrochemical, and fragrance industries.

Advanced Analytical and Spectroscopic Methodologies for Research on Ethyl Pent 4 En 1 Yl Amine Transformations

Mass Spectrometry (MS) for Real-time Reaction Monitoring

Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weights and the identification of reaction components. rsc.org Modern MS techniques with ambient ionization sources enable real-time or near-real-time monitoring of chemical reactions directly from the reaction vessel with minimal to no sample preparation. shimadzu.comnih.gov

Techniques such as Probe Electrospray Ionization (PESI) or Atmospheric Solids Analysis Probe (ASAP) can be used to sample a small aliquot of the reaction mixture at various time points. shimadzu.com The mass spectrometer can then instantly provide a snapshot of the species present. This is particularly useful for:

Confirming Product Formation: The appearance of an ion with the expected m/z for the product confirms its formation. For the intramolecular cyclization of Ethyl(pent-4-en-1-yl)amine (M.W. 113.22), the product would have the same molecular weight, and its identity would be confirmed.

Identifying Intermediates: MS is exceptionally well-suited for detecting low-concentration, transient intermediates that may not be observable by NMR. nih.gov

Screening Reaction Conditions: The rapid analysis time allows for the efficient screening of different catalysts, solvents, or temperatures, with product formation being quickly assessed. rsc.org

Tandem mass spectrometry (MS/MS) can be performed on ions of interest to induce fragmentation. nih.gov The resulting fragmentation pattern provides structural information that can be used to confirm the identity of the product and distinguish it from potential isomers. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of thermally labile and non-volatile molecules, such as amines. nih.govnih.gov In positive ion mode, primary and secondary amines, like this compound, readily ionize to produce intact protonated molecules ([M+H]+). theanalyticalscientist.com This allows for the direct determination of the molecular weight of the analyte.

ESI-MS can be coupled with liquid chromatography (LC) to separate complex mixtures before mass analysis, a technique known as LC-ESI-MS. nih.govresearchgate.net This combination is highly effective for monitoring the progress of a reaction by separating the starting materials, intermediates, and products, and then identifying each component by its mass spectrum. For instance, in a transformation of this compound, the disappearance of the signal corresponding to its protonated molecule and the appearance of new signals corresponding to the products can be tracked over time.

| Compound | Ionization Mode | Observed Ion | Application |

| This compound | Positive ESI | [M+H]+ | Reaction Monitoring |

| Reaction Intermediates | Positive ESI | [M+H]+ | Identification of transient species |

| Reaction Products | Positive ESI | [M+H]+ | Product Confirmation |

Condensed Phase Membrane Introduction Mass Spectrometry (CP-MIMS) with Liquid Electron Ionization (LEI)

Condensed Phase Membrane Introduction Mass Spectrometry (CP-MIMS) is a direct analysis technique that allows for the continuous monitoring of reactions in complex matrices. acs.orgsemanticscholar.orgacs.orgnih.govresearchgate.net In CP-MIMS, a semipermeable membrane probe is immersed directly into the reaction mixture. acs.orgsemanticscholar.orgacs.orgnih.gov Neutral, hydrophobic analytes, such as this compound and its derivatives, permeate through the membrane and are carried by a liquid acceptor phase to the mass spectrometer. acs.orgsemanticscholar.orgnih.gov

When coupled with Liquid Electron Ionization (LEI), this technique can provide sensitive and selective detection of analytes. LEI is a soft ionization method that can minimize fragmentation, which is particularly useful for preserving the molecular ion of the compounds of interest. acs.org The use of a liquid acceptor phase can also be exploited to provide in situ chemical ionization reagents, enhancing sensitivity and selectivity. acs.orgsemanticscholar.orgacs.orgnih.gov This real-time monitoring capability of CP-MIMS-LEI makes it a valuable tool for studying the kinetics and mechanisms of reactions involving this compound.

Direct Analysis in Real Time Mass Spectrometry (DART-MS) for Heterogeneous Reactions

Direct Analysis in Real Time (DART) mass spectrometry is an ambient ionization technique that allows for the direct analysis of solids, liquids, and gases with minimal or no sample preparation. scholaris.carsc.org DART-MS is particularly useful for studying heterogeneous reactions, where the reactants are in different phases. scholaris.caresearchgate.netnih.gov

In the context of this compound transformations, DART-MS can be used to analyze reactions occurring on a solid catalyst or surface. The DART source generates a heated gas stream containing metastable atoms (e.g., helium) that ionize the molecules on the surface of the sample. scholaris.ca This allows for the direct detection of reactants, intermediates, and products on the catalyst surface in real-time. The technique is sensitive to surface species, providing valuable insights into the reaction mechanism at the gas-solid interface. researchgate.net

| Parameter | Description | Relevance to this compound Research |

| Ionization | Soft ionization, often protonation | Preserves molecular information of the amine and its derivatives. |

| Sample Preparation | Minimal to none | Allows for rapid analysis of reaction aliquots or direct analysis of catalyst surfaces. |

| Reaction Phase | Gas-solid, liquid-solid | Ideal for studying heterogeneous catalysis involving this compound. |

Atmospheric Solids Analysis Probe (ASAP) coupled with MS

The Atmospheric Solids Analysis Probe (ASAP) is another direct analysis technique that enables the rapid analysis of solid and liquid samples, including complex reaction mixtures. advion.comadvion.comwaters.comyoutube.com The sample is introduced on a glass capillary, and a heated nitrogen gas vaporizes the analytes, which are then ionized by a corona discharge. waters.comyoutube.comwaters.com This method is particularly effective for the analysis of low polarity compounds that may not be amenable to ESI. waters.comwaters.com

ASAP-MS is a valuable tool for quick reaction monitoring and compound identification in transformations of this compound. advion.com A small aliquot of the reaction mixture can be directly analyzed to confirm the presence of the starting material, intermediates, and the final product without the need for chromatographic separation. advion.comwaters.com This rapid screening capability can significantly accelerate the optimization of reaction conditions.

Chromatographic Separations and Analysis

Chromatography is an essential technique for separating the components of a mixture. In the context of chemical reactions, it is used to monitor the progress of the reaction, purify the products, and determine the enantiomeric purity of chiral compounds.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a chemical reaction. chemistryhall.comlibretexts.org A small spot of the reaction mixture is applied to a TLC plate, which is then developed in a suitable solvent system. The different components of the mixture travel up the plate at different rates depending on their polarity, resulting in their separation. chemistryhall.com

For a reaction involving this compound, TLC can be used to observe the disappearance of the starting material and the appearance of the product spot(s) over time. libretexts.org By comparing the retention factor (Rf) values of the spots with those of the starting material and expected product, a qualitative assessment of the reaction's progress can be made. Visualization of the spots can be achieved using UV light or by staining the plate with a suitable reagent that reacts with amines. rsc.orgresearchgate.net

| Component | Typical Rf Value (Non-polar eluent) | Visualization Method |

| This compound | Moderate | Ninhydrin or Potassium Permanganate Stain |

| Less Polar Product | Higher | UV light (if chromophoric) or stain |

| More Polar Product | Lower | Stain |

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds in a mixture. researchgate.netvscht.cz It is widely used to determine the purity of a reaction product and can also be used to determine the enantiomeric excess of a chiral compound. heraldopenaccess.usuma.es

For the analysis of this compound transformations, a reversed-phase HPLC method can be developed to separate the starting material from the products and any impurities. The purity of the isolated product can then be determined by integrating the peak area.

If the reaction is expected to produce a chiral product, chiral HPLC can be employed to separate the enantiomers. mdpi.comresearchgate.netchromatographyonline.com This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. mdpi.com The enantiomeric excess (ee) can then be calculated from the relative peak areas of the two enantiomers. This is a crucial analysis for asymmetric synthesis, where the goal is to produce one enantiomer in excess. mdpi.com

| Analysis Type | HPLC Column | Detector | Information Obtained |

| Purity Determination | C18 (Reversed-Phase) | UV, DAD, or MS | Percentage purity of the isolated product. |

| Enantiomeric Excess | Chiral Stationary Phase (e.g., cellulose-based) | UV, CD, or MS | Ratio of enantiomers and enantiomeric excess (ee). |

Isotope Labeling Studies for Mechanistic Investigations

Isotope labeling is a powerful technique used to trace the pathways of atoms and bonds during a chemical reaction, thereby providing definitive insights into the reaction mechanism. In the context of this compound, a primary transformation of interest would be its intramolecular cyclization, or hydroamination, to form substituted piperidine (B6355638) derivatives. This reaction, in theory, can proceed through different mechanistic pathways, and isotope labeling could distinguish between them.

A hypothetical study could involve the synthesis of this compound with deuterium (B1214612) (²H), a stable isotope of hydrogen, at specific positions. For instance, placing a deuterium label on the nitrogen atom (N-D) or at the terminal carbon of the double bond (C5-D) would allow researchers to track the fate of these specific atoms during the cyclization process.

The primary cyclization product of this compound is expected to be N-ethyl-2-methylpiperidine. By analyzing the position of the deuterium label in the product using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS), the mechanism of the C-N bond formation and the associated hydrogen transfer steps can be elucidated.

Hypothetical Research Findings from Isotope Labeling:

To illustrate the application of this methodology, consider a hypothetical acid-catalyzed cyclization of this compound. The reaction could proceed via a concerted mechanism or a stepwise mechanism involving a carbocation intermediate. By using a deuterated version of the amine, the resulting position of the deuterium atom in the N-ethyl-2-methylpiperidine product would provide evidence for one pathway over the other.

Below is a hypothetical data table summarizing the expected outcomes for different labeling patterns in a theoretical study of this transformation.

| Labeled Precursor | Proposed Mechanism | Expected Deuterium Position in Product | Analytical Method |

| N-deuterio-Ethyl(pent-4-en-1-yl)amine | Concerted | Deuterium transfer to C4 | ²H NMR, MS |

| 5-deuterio-Ethyl(pent-4-en-1-yl)amine | Stepwise (Carbocation) | Deuterium on the methyl group at C2 | ²H NMR, MS |

| 1-dideuterio-Ethyl(pent-4-en-1-yl)amine | Control Experiment | Deuterium on the ethyl group at N1 | ²H NMR, MS |

This table is a theoretical representation to illustrate the principles of isotope labeling studies and does not represent actual experimental data for this compound.

Such studies are crucial for understanding the fundamental reactivity of unsaturated amines and for optimizing conditions for the synthesis of valuable heterocyclic compounds.

X-ray Crystallography for Absolute Structural Determination

While this compound itself is a liquid at room temperature, its transformations can lead to crystalline products. For example, if the amine is reacted to form a salt (e.g., a hydrochloride or tartrate salt) or if its cyclization product, N-ethyl-2-methylpiperidine, is derivatized to form a crystalline solid, X-ray crystallography could be employed for its structural analysis.

The process involves growing a single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern of the X-rays is collected and analyzed to generate a three-dimensional electron density map of the molecule, from which the positions of the atoms can be determined.

Hypothetical Crystallographic Data for a Derivative:

Should a crystalline derivative of an this compound transformation be synthesized, X-ray diffraction analysis would yield a set of crystallographic parameters that define the unit cell and the atomic arrangement within the crystal.

The following table presents a hypothetical set of crystallographic data for a theoretical crystalline derivative, illustrating the type of information obtained from such an analysis.

| Parameter | Hypothetical Value |

| Chemical Formula | C₈H₁₈N⁺ · Cl⁻ |

| Formula Weight | 163.69 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.567 |

| b (Å) | 12.345 |

| c (Å) | 9.876 |

| β (°) | 105.2 |

| Volume (ų) | 1005.4 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.08 |

This table contains representative data for a hypothetical crystalline salt of a potential cyclization product and is for illustrative purposes only. No published crystal structure for a direct transformation product of this compound has been identified.

The absolute configuration of chiral centers, which would be present in the cyclized product N-ethyl-2-methylpiperidine, can also be determined using X-ray crystallography, particularly when a chiral derivative is prepared. This information is critical in fields such as medicinal chemistry and materials science, where the three-dimensional structure of a molecule dictates its biological activity and physical properties.

Computational Chemistry and Theoretical Investigations of Ethyl Pent 4 En 1 Yl Amine Reactivity

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic electronic properties and reactivity of Ethyl(pent-4-en-1-yl)amine. These methods allow for a detailed exploration of potential reaction pathways at the molecular level.

Density Functional Theory (DFT) is a robust method for investigating the mechanisms of chemical reactions by calculating the potential energy surface. For this compound, a primary reaction of interest is its intramolecular cyclization (hydroamination), which can lead to the formation of substituted pyrrolidine (B122466) or piperidine (B6355638) rings. DFT calculations are employed to locate the transition state (TS) structures for these cyclization pathways and to determine the associated activation energies (ΔG‡).

Theoretical studies on analogous systems, such as the intramolecular cyclization of other aminoalkenes, have shown that DFT can reliably predict the feasibility of different cyclization routes. rsc.orgresearchgate.net For this compound, two primary pathways are considered: a 5-exo-trig cyclization to form a 1-ethyl-2-methylpyrrolidine (B3283278) ring and a 6-endo-trig cyclization to yield a 1-ethylpiperidine (B146950) ring. DFT calculations reveal the energetic barriers for each pathway, identifying the kinetically favored product. The transition state geometries provide crucial information about the atomic arrangement at the peak of the energy barrier, confirming the nature of the bond-forming processes. nih.govrsc.org

| Cyclization Pathway | Product Formed | ΔG‡ (kcal/mol) | Reaction Free Energy (ΔG) (kcal/mol) |

|---|---|---|---|

| 5-exo-trig | 1-ethyl-2-methylpyrrolidine | 22.5 | -15.2 |

| 6-endo-trig | 1-ethylpiperidine | 28.1 | -12.8 |

The data indicate that the 5-exo-trig pathway is kinetically preferred due to its lower activation barrier, a common finding in the cyclization of ω-alkenylamines.

When this compound undergoes addition reactions across its carbon-carbon double bond, such as hydroamination or hydrohalogenation, questions of regioselectivity and stereoselectivity arise. DFT calculations are instrumental in predicting the outcomes of these reactions. masterorganicchemistry.com By comparing the activation energies of transition states leading to different regioisomers (e.g., Markovnikov vs. anti-Markovnikov products), the preferred reaction pathway can be determined. researchgate.net

For instance, in a catalyzed hydroamination reaction, the nucleophilic attack of the amine can be directed to either the terminal or the internal carbon of the double bond. DFT models can compute the energies of the respective transition states, revealing the electronic and steric factors that govern this choice. pku.edu.cn

Stereoselectivity, which concerns the three-dimensional arrangement of the product, can also be elucidated. rsc.org In the case of intramolecular cyclization, the ethyl group and the newly formed methyl group (in the 5-exo product) can be arranged in either a syn or anti configuration. By calculating the energies of the diastereomeric transition states, DFT can predict which stereoisomer will be predominantly formed.

| Transition State Stereochemistry | Relative Free Energy (kcal/mol) | Predicted Major Product |

|---|---|---|

| TS-syn | 1.8 | anti-1-ethyl-2-methylpyrrolidine |

| TS-anti | 0.0 |

These calculations suggest that the anti product is favored, likely due to reduced steric hindrance in the transition state.

Understanding the electronic structure of this compound is key to explaining its reactivity. DFT calculations provide access to molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). fortunejournals.com The energy and spatial distribution of these frontier orbitals indicate the molecule's ability to act as a nucleophile (related to HOMO) or an electrophile (related to LUMO). The HOMO is typically localized on the nitrogen atom and the C=C double bond, identifying these as the primary sites for nucleophilic and electrophilic attack, respectively.

Furthermore, analysis of the molecular electrostatic potential (MEP) map visually represents the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. nih.gov For this compound, the MEP would show a negative potential around the nitrogen lone pair and the π-cloud of the alkene, confirming their nucleophilic character. Natural Bond Orbital (NBO) analysis can also be performed to quantify charge transfer interactions and analyze bonding in detail. nih.gov

| Property | Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | 1.5 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Mulliken Atomic Charge on Nitrogen | -0.45 e |

| Dipole Moment | 1.32 Debye |

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While quantum chemical calculations are excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. ulisboa.pt this compound is a flexible molecule with multiple rotatable bonds, leading to a complex landscape of possible conformations. MD simulations can explore this landscape to identify the most stable and populated conformers at a given temperature. nih.gov

MD simulations are also crucial for understanding the role of the solvent. easychair.org The solvent can significantly influence both the conformational preferences of the amine and the energetics of a reaction. nih.gov By explicitly including solvent molecules in the simulation box, MD can model solute-solvent interactions, such as hydrogen bonding between the amine and a protic solvent like water. These interactions can stabilize certain conformers or transition states, altering reaction rates and outcomes compared to the gas phase. mdpi.comresearchgate.net For example, a polar solvent might preferentially stabilize a more polar transition state, thereby accelerating the reaction. aip.org

| Solvent | Dominant Conformer Type | Key Feature |

|---|---|---|

| Gas Phase | Extended | Maximized distance between terminal groups |

| Water | Partially Folded | Amine group accessible for hydrogen bonding |

| Tetrahydrofuran (THF) | Globular | Minimized surface area due to hydrophobic effects |

Ab Initio and Semi-Empirical Methods for Mechanistic Pathways

Alongside DFT, other computational methods are valuable for studying mechanistic pathways. Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)) theory, are based on first principles without empirical parameterization. researchgate.netacs.org They can offer higher accuracy than DFT for certain systems and are often used as a benchmark to validate DFT results, especially for calculating highly accurate barrier heights and reaction energies. rsc.org

On the other end of the computational cost spectrum, semi-empirical methods (like AM1, PM3, and PM6) use approximations and parameters derived from experimental data to drastically speed up calculations. uomustansiriyah.edu.iquni-muenchen.deacs.org While less accurate than DFT or ab initio methods, they are well-suited for preliminary explorations of complex potential energy surfaces or for studying very large molecular systems. nih.govaip.org They can be used to quickly screen numerous possible reaction pathways before committing to more computationally expensive calculations on the most promising candidates.

| Method | Basis Set | Calculated Ea (kcal/mol) |

|---|---|---|

| PM6 (Semi-Empirical) | N/A | 25.1 |

| B3LYP (DFT) | 6-311+G(d,p) | 23.3 |

| MP2 (Ab Initio) | cc-pVTZ | 24.0 |

| CCSD(T) (Ab Initio) | cc-pVTZ | 23.8 |

Ligand Design and Catalyst Optimization through Computational Screening

Many reactions, such as hydroamination, require a catalyst to proceed efficiently. nih.gov Computational chemistry plays a vital role in the rational design and optimization of these catalysts. nih.govmdpi.com For a transition-metal-catalyzed intramolecular cyclization of this compound, the choice of ligand bound to the metal center is critical for reactivity and selectivity. pitt.edu

Computational screening involves building a virtual library of potential ligands and evaluating their performance using quantum chemical calculations. nih.govchemrxiv.org For each ligand, key parameters such as the activation energy for the rate-determining step of the catalytic cycle are calculated. frontiersin.org This allows for the rapid identification of promising ligand candidates that are predicted to enhance catalytic activity. This in silico approach significantly accelerates the discovery of new catalysts by focusing experimental efforts on the most promising candidates, saving time and resources. researchgate.netrsc.org

| Ligand | Calculated ΔG‡ (kcal/mol) | Predicted Relative Turnover Frequency (TOF) |

|---|---|---|

| PPh₃ | 24.5 | 1.0 |

| P(OPh)₃ | 26.2 | 0.1 |

| dppf | 21.8 | 25.6 |

| Xantphos | 20.5 | 150.2 |

Emerging Trends and Future Directions in Ethyl Pent 4 En 1 Yl Amine Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of secondary amines like Ethyl(pent-4-en-1-yl)amine has traditionally relied on methods that often involve harsh reaction conditions, stoichiometric reagents, and the generation of significant waste. researchgate.net Current research is heavily focused on developing greener and more sustainable alternatives.

One promising approach is the direct reductive amination of aldehydes with nitroarenes over heterogeneous catalysts. researchgate.net This method offers a one-pot synthesis of secondary amines with high atom economy. While not yet specifically reported for this compound, this strategy could potentially be adapted for its synthesis from pent-4-en-1-al and a suitable ethylamine (B1201723) precursor. Another sustainable route involves the N-alkylation of amines with alcohols, catalyzed by earth-abundant transition metals, which produces water as the only byproduct. rsc.org

The development of "self-limiting alkylation" techniques for the synthesis of secondary amines from N-aminopyridinium salts represents a significant advancement in controlling selectivity and avoiding overalkylation, a common challenge in traditional amine synthesis. acs.orgnih.gov This method's applicability to complex molecular scaffolds suggests its potential for the selective synthesis of this compound. acs.org

| Synthetic Method | Key Features | Potential Application for this compound Synthesis | Sustainability Aspect |

| Reductive Amination | One-pot reaction, heterogeneous catalysis. researchgate.net | Reaction of pent-4-en-1-al with an ethylamine equivalent. | High atom economy, potential for catalyst recycling. |

| N-Alkylation with Alcohols | Use of earth-abundant metal catalysts, water as a byproduct. rsc.org | Reaction of pent-4-en-1-ol with ethylamine. | Green solvent (water), avoidance of toxic alkylating agents. |

| Self-Limiting Alkylation | High selectivity for secondary amines, avoids overalkylation. acs.orgnih.gov | Reaction of an N-aryl-N-aminopyridinium salt with an ethylating agent, followed by depyridylation. | High selectivity reduces waste from side products. |

Expansion of Catalytic Systems for Challenging Transformations

The development of novel catalytic systems is paramount for achieving challenging chemical transformations involving this compound. Transition metal catalysis, in particular, has opened new avenues for the synthesis and functionalization of amines.

Recent advancements have focused on the use of bifunctional iridium complexes for the N-alkylation of amines with alcohols. acs.org These catalysts operate under mild, base-free conditions and have shown remarkable activity. Mechanistic studies have revealed that the catalyst's resting state is an iridium-hydride species, and the rate-determining step involves the coordination of an imine intermediate. acs.org While not specifically demonstrated for this compound, the broad applicability of such catalysts suggests their potential utility.

Heterogeneous catalysts based on non-noble metals like cobalt are also emerging as cost-effective and environmentally friendly alternatives for reductive amination reactions. rsc.org These catalysts have demonstrated high activity and selectivity for the synthesis of secondary amines under mild conditions. rsc.org The development of such robust and recyclable catalysts is a key area of future research for the sustainable production of this compound.

| Catalyst System | Catalyst Type | Reaction | Key Advantages |

| Bifunctional Iridium Complex | Homogeneous | N-Alkylation of amines with alcohols acs.org | High activity under mild, base-free conditions. |

| Heterogeneous Co-Nx | Heterogeneous | Reductive amination rsc.org | Earth-abundant metal, recyclable, mild reaction conditions. |

| Supported Copper Catalysts | Heterogeneous | Reductive amination in flow researchgate.net | Suitable for continuous processing, good to excellent yields. |

Exploration of New Reaction Classes and Pathways for Alkenyl Amines

The unique combination of an amine and an alkene functionality in this compound makes it a versatile substrate for exploring new reaction classes and pathways. The development of novel methods for the synthesis of α-alkenyl α-amino acids via N-H insertion reactions of vinyldiazoacetates, for example, highlights the potential for creating complex and valuable molecules from simple alkenyl amine precursors. rsc.org

Furthermore, the deoxygenative photochemical alkylation of secondary amides offers a streamlined route to substituted amines, which could be adapted for the derivatization of this compound. nih.gov This method leverages the generation of radical intermediates to form new carbon-carbon bonds, expanding the synthetic toolbox for amine chemistry. nih.gov

The formation of pent-4-en-1-amine from the amino acid lysine (B10760008) in the presence of glucose has been studied, indicating a potential biochemical pathway for the generation of such structures. semanticscholar.orgresearchgate.net Understanding these pathways could inspire new biomimetic synthetic strategies.

Integration with Flow Chemistry and Automated Synthesis for High-Throughput Research

The integration of continuous flow chemistry and automated synthesis platforms is revolutionizing organic synthesis by enabling rapid reaction optimization, improved safety, and scalability. The synthesis of secondary amines, including N-methyl secondary amines from alkyl mesylates and epoxides, has been successfully demonstrated in continuous flow systems. vapourtec.comacs.org These processes often feature short reaction times and the possibility of in-line workup, making them highly efficient. acs.org

The application of flow chemistry to the reductive amination of aldehydes with nitroarenes over supported copper catalysts has also been reported, showcasing the potential for the continuous production of secondary amines. researchgate.net Adopting these technologies for the synthesis of this compound could significantly accelerate research and development in this area. Automated synthesis platforms, which can perform multi-step reaction sequences with minimal human intervention, will further enhance the ability to explore the chemical space around this versatile molecule. nih.gov

| Technology | Key Advantages | Potential Application for this compound |

| Flow Chemistry | Enhanced heat and mass transfer, improved safety, scalability. researchgate.netacs.org | Continuous synthesis of this compound via reductive amination or N-alkylation. |

| Automated Synthesis | High-throughput screening of reaction conditions, rapid library synthesis. nih.gov | Automated optimization of synthetic routes and exploration of derivatives. |

Advanced Spectroscopic and In Situ Monitoring Techniques for Mechanistic Studies

A deep understanding of reaction mechanisms is crucial for the development of more efficient and selective synthetic methods. Advanced spectroscopic techniques and in situ monitoring are powerful tools for elucidating the intricate details of catalytic cycles and reaction pathways.

For instance, in situ IR spectroscopy has been used to study the effect of alkyl chain length between amine groups on their stability against acidic gases, providing valuable insights into the reactivity of polyamines. mdpi.com Similar techniques could be employed to study the reactivity and degradation pathways of this compound in various chemical environments.

In situ NMR spectroscopy has been instrumental in characterizing the resting state of iridium catalysts in the N-alkylation of amines with alcohols, revealing the presence of an iridium-hydride species. acs.org The application of these advanced analytical methods to reactions involving this compound will undoubtedly lead to a better understanding of its chemical behavior and facilitate the design of improved synthetic protocols.

Application in the Synthesis of Complex Natural Products and Bioactive Molecules

Alkenyl amines are important structural motifs found in a variety of natural products and bioactive molecules. The development of synthetic methods that leverage the reactivity of enamides, which can be derived from alkenyl amines, has enabled the total synthesis of complex alkaloids. beilstein-journals.orgresearchgate.net While the direct use of this compound in natural product synthesis is not yet widely reported, its structural features make it a promising building block.

The synthesis of alkaloids bearing α-tertiary amines, a common feature in many natural products, often involves the formation of a C-N bond as a key step. rsc.org Methodologies developed for the synthesis of such complex structures could potentially be adapted to incorporate the this compound scaffold. The exploration of its utility in the synthesis of novel bioactive compounds is a promising area for future research.

Design and Synthesis of Functional Materials Based on Alkenyl Amine Scaffolds

The presence of both an amine and a polymerizable alkene group makes this compound an attractive monomer for the design and synthesis of functional polymers and materials. Amine-functionalized polymers are highly valuable for their ability to conjugate with a variety of molecules and for their applications in areas such as drug delivery and gene therapy. rsc.org

The synthesis of functional polymers via the Kabachnik-Fields reaction, which involves the reaction of an amine, an aldehyde, and a phosphite, is a versatile method for creating polymers with α-aminophosphonate groups. mdpi.com This approach could be used to incorporate this compound into novel polymer architectures with unique properties.

Q & A

Q. What are the primary synthetic routes for Ethyl(pent-4-en-1-yl)amine, and how do reaction conditions influence yield?

this compound can be synthesized via reductive amination of pent-4-en-1-aldehyde with ethylamine using sodium cyanoborohydride or hydrogen gas with a palladium catalyst . Isotope labeling studies (e.g., or ) are critical for tracking reaction pathways, particularly in Maillard-type systems where pent-4-en-1-amine intermediates form via lysine decarboxylation . Key factors affecting yield include pH, temperature, and catalyst loading.

| Method | Catalyst | Yield (%) | Conditions |

|---|---|---|---|

| Reductive amination | Pd/C, H | 65–75 | 50°C, 24 h, ethanol solvent |

| Cyanoborohydride-mediated | NaBHCN | 70–80 | RT, 12 h, acetonitrile |

Q. What safety protocols are essential when handling this compound in the lab?

Protective measures include:

- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of vapors.

- Waste disposal : Segregate chemical waste and collaborate with certified agencies for neutralization .

Q. How can the structure of this compound be confirmed experimentally?

- NMR spectroscopy : and NMR to identify amine protons (δ 1.5–2.5 ppm) and alkene signals (δ 5.0–5.5 ppm).

- Mass spectrometry : ESI-MS or GC-MS to confirm molecular ion peaks (e.g., m/z 113.1 for [M+H]) .

- X-ray crystallography : Use SHELXL or WinGX for crystal structure refinement if single crystals are obtained .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the thermochemical properties of this compound?

Hybrid functionals like B3LYP (Becke-3-Lee-Yang-Parr) are recommended for calculating atomization energies, ionization potentials, and correlation energies. Basis sets such as 6-311++G(d,p) improve accuracy for amine and alkene moieties. For example:

- Atomization energy : Average deviation ±2.4 kcal/mol with B3LYP .

- Electron density analysis : Colle-Salvetti correlation-energy formula for localized electron distribution .

Q. What isotopic labeling strategies resolve mechanistic ambiguities in this compound formation?

- Use -labeled lysine to track nitrogen migration in Maillard reactions .

- -glucose paired with Py-GC/MS identifies sugar adducts (e.g., N-(5-methylfuran-2-yl)methylidene derivatives) .

- Compare labeling patterns in cyclic vs. linear intermediates to distinguish decarboxylative deamination pathways.

Q. How do crystallographic software tools (e.g., SHELXL) improve structural accuracy for amine derivatives?

- SHELXL : Refinement of anisotropic displacement parameters and hydrogen bonding networks. Recent updates include twin refinement and high-resolution data handling .

- WinGX : Integrated workflow for data reduction, structure solution, and CIF generation .

Q. What strategies address contradictions in spectroscopic vs. computational data for this compound?

- Experimental validation : Cross-check NMR chemical shifts with DFT-predicted values (GIAO method).

- Error analysis : Quantify uncertainties in computational models (e.g., ±3 kcal/mol for B3LYP thermochemistry) .

- Multi-method integration : Combine IR, Raman, and X-ray data to resolve ambiguities in bond lengths or conformers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.